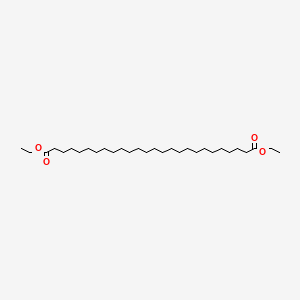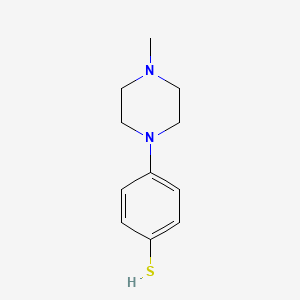
4-(4-Methylpiperazin-1-yl)benzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpiperazin-1-yl)benzenethiol is an organic compound that features a piperazine ring substituted with a methyl group and a benzenethiol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)benzenethiol typically involves the reaction of 4-chloromethylbenzenethiol with N-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like n-butanol at room temperature . Another method involves the reduction of 4-nitro-5-thiocyanatophenyl-4-methylpiperazine using lithium aluminum hydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as nanofiltration and centrifugal filtration are employed to purify the product and remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylpiperazin-1-yl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium hypochlorite.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
4-(4-Methylpiperazin-1-yl)benzenethiol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of antimicrobial, antitumor, and anti-inflammatory agents
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylpiperazin-1-yl)benzenethiol involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial DNA replication by targeting enzymes such as DNA gyrase and topoisomerase IV . In anti-inflammatory applications, it may reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β .
Comparación Con Compuestos Similares
4-(4-Methylpiperazin-1-yl)benzenethiol can be compared with other similar compounds such as:
4-(4-Methylpiperazin-1-yl)benzaldehyde: Used in the synthesis of various pharmacologically active compounds.
4-(4-Methylpiperazin-1-yl)benzoic acid: Known for its applications in medicinal chemistry.
4-(4-Methylpiperazin-1-yl)aniline: Utilized in the preparation of kinase inhibitors.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the unique properties and versatility of this compound.
Propiedades
Fórmula molecular |
C11H16N2S |
|---|---|
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
4-(4-methylpiperazin-1-yl)benzenethiol |
InChI |
InChI=1S/C11H16N2S/c1-12-6-8-13(9-7-12)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3 |
Clave InChI |
QLKBHZYUIWYILA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


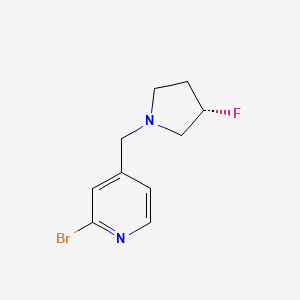

![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)

![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
![2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B15219447.png)
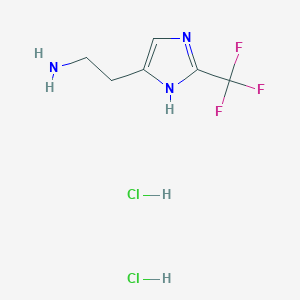
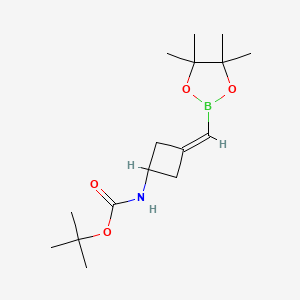
![2-Bromo-1-{2-[ethyl(methyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219459.png)
![1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde](/img/structure/B15219472.png)

